Methyl 2,5-dibromopentanoate
Overview
Description
Methyl 2,5-dibromopentanoate is an organic compound with the molecular formula C₆H₁₀Br₂O₂. It is a brominated ester, commonly used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of bromine atoms, making it a valuable intermediate in organic synthesis.
Mechanism of Action
Mode of Action
The mode of action of Methyl 2,5-dibromopentanoate is currently unknown due to the lack of research in this area . The compound’s interactions with its potential targets and the resulting changes at the molecular level are subjects of ongoing investigation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,5-dibromopentanoate can be synthesized through the bromination of methyl pentanoate. The reaction typically involves the use of bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 5 positions of the pentanoate chain.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,5-dibromopentanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide (OH⁻), amine (NH₂), or alkoxide (RO⁻) ions.
Reduction Reactions: The compound can be reduced to form methyl pentanoate or other derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products
Substitution: Formation of methyl 2-hydroxy-5-bromopentanoate or methyl 2,5-diaminopentanoate.
Reduction: Formation of methyl pentanoate.
Elimination: Formation of 2-pentene or 3-pentene.
Scientific Research Applications
Methyl 2,5-dibromopentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving brominated compounds.
Medicine: Investigated for its potential use in the development of brominated drugs with antimicrobial and anticancer properties.
Industry: Utilized in the production of flame retardants, plasticizers, and other brominated materials.
Comparison with Similar Compounds
Methyl 2,5-dibromopentanoate can be compared with other brominated esters such as:
Methyl 2-bromopentanoate: Similar structure but with only one bromine atom, leading to different reactivity and applications.
Methyl 3,5-dibromopentanoate: Bromination at different positions, affecting the compound’s chemical behavior and uses.
Methyl 2,4-dibromopentanoate: Another positional isomer with distinct properties and applications.
The uniqueness of this compound lies in its specific bromination pattern, which imparts unique reactivity and makes it suitable for particular synthetic and industrial applications.
Properties
IUPAC Name |
methyl 2,5-dibromopentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10Br2O2/c1-10-6(9)5(8)3-2-4-7/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHCGWPKBSEBTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448166 | |
Record name | Methyl 2,5-dibromopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50995-48-7 | |
Record name | Methyl 2,5-dibromopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2,5-dibromopentanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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